

Monoethyl itaconate as an immunomodulatory metabolite

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An In-depth Technical Guide to Monoethyl Itaconate as an Immunomodulatory Metabolite

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Itaconate, a metabolite produced from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of immune responses, primarily exerting anti-inflammatory effects. Its therapeutic potential, however, is hampered by poor cell permeability due to its dicarboxylic acid structure. To circumvent this, cell-permeable ester derivatives have been developed, including **Monoethyl Itaconate** (MEI), Dimethyl Itaconate (DI), and 4-Octyl Itaconate (4-OI). These compounds serve as invaluable tools to probe the intracellular functions of itaconate. This guide provides a comprehensive overview of the immunomodulatory mechanisms of itaconate as studied through these derivatives, with a focus on MEI, detailing its effects on key signaling pathways, presenting quantitative data from relevant studies, and outlining common experimental protocols.

Introduction: From Endogenous Metabolite to Therapeutic Tool

During inflammatory responses, particularly in myeloid cells like macrophages, the enzyme Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1), is highly upregulated.[1][2] IRG1 diverts cis-aconitate from the Krebs cycle to produce itaconate,



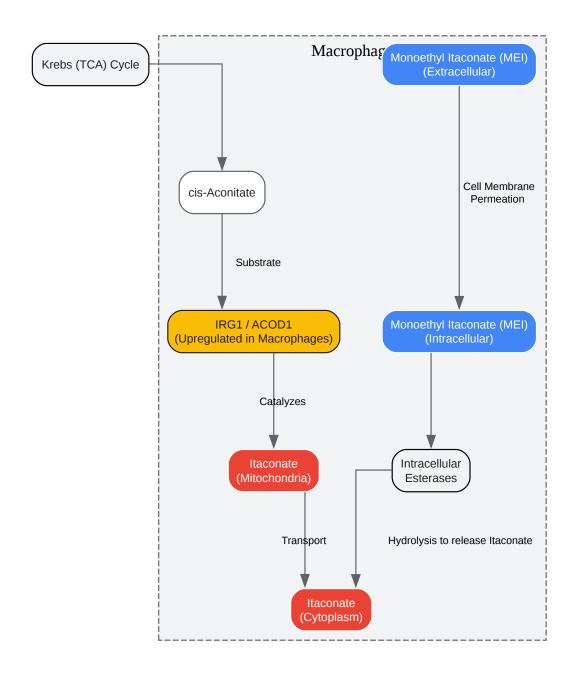




which can accumulate to millimolar concentrations within the mitochondria and cytoplasm.[2][3] This accumulation is not a metabolic byproduct but a key regulatory event that shapes the cell's inflammatory response.[4][5]

The highly polar nature of itaconate restricts its passage across cell membranes.[6][7] This limitation led to the synthesis of membrane-permeable derivatives like 4-monoethyl itaconate (4-EI, or MEI) and 4-octyl itaconate (4-OI).[6] These compounds can enter cells and, in some cases, are hydrolyzed by intracellular esterases to release itaconate, effectively mimicking the function of the endogenous metabolite.[8][9] However, it is noteworthy that some derivatives like dimethyl itaconate (DI) may not be metabolized into itaconate intracellularly and exert their effects through different mechanisms.[8][10] This guide focuses on the immunomodulatory activities attributed to intracellular itaconate, as investigated using MEI and its related analogs.





Caption: Production and delivery of immunomodulatory itaconate.



Core Immunomodulatory Mechanisms

Intracellular itaconate and its derivatives modulate the immune response through multiple, distinct mechanisms that collectively dampen inflammation and restore homeostasis.

Inhibition of Succinate Dehydrogenase (SDH)

One of the first identified functions of itaconate is its role as a competitive inhibitor of Succinate Dehydrogenase (SDH), or mitochondrial complex II.[2][11] By binding to the enzyme's active site, itaconate blocks the conversion of succinate to fumarate, leading to succinate accumulation.[2] This has two major consequences:

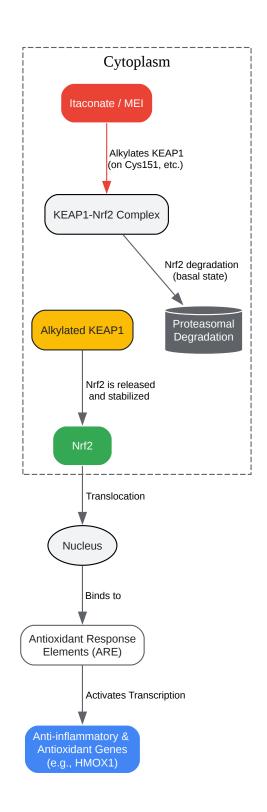
- Metabolic Reprogramming: It disrupts the Krebs cycle and electron transport chain, influencing cellular metabolism.[11]
- Reduced Inflammation: Succinate accumulation is a pro-inflammatory signal. By inhibiting SDH, itaconate tempers this signal, thereby reducing the production of inflammatory cytokines like IL-1β.[5][10]

Activation of the Nrf2 Antioxidant Pathway

Itaconate is an electrophilic molecule that can directly modify proteins through a process called alkylation, specifically targeting cysteine residues.[10]

- KEAP1 Alkylation: Itaconate alkylates specific cysteines on the Kelch-like ECH-associated protein 1 (KEAP1), which is the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[10][12]
- Nrf2 Activation: This modification of KEAP1 prevents it from targeting Nrf2 for degradation.
 Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HMOX1).[10][13] The activation of Nrf2 is essential for the anti-inflammatory effects of itaconate.[10]





Caption: Itaconate activates the Nrf2 anti-inflammatory pathway.



Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex responsible for activating caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms.[14][15] Itaconate derivatives have been shown to inhibit both the priming and activation steps of the NLRP3 inflammasome.[14][15]

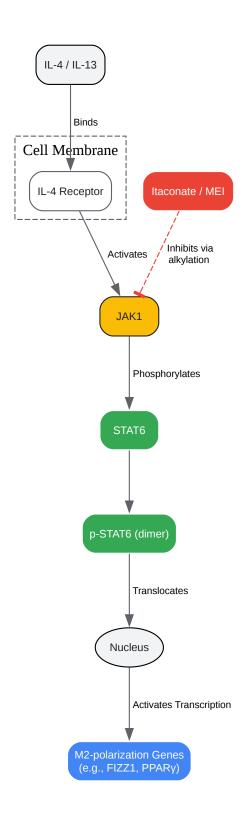
- Priming Inhibition: Derivatives like Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI) can reduce the expression of pro-IL-1β in response to stimuli like lipopolysaccharide (LPS).[14]
 [16]
- Activation Inhibition: 4-OI has been shown to directly modify cysteine residues on NLRP3, which may prevent its interaction with downstream components and block inflammasome assembly and activation.[14][17] This leads to reduced caspase-1 activation and IL-1β release.[15]

Modulation of the JAK1-STAT6 Pathway

Alternatively activated macrophages, or M2 macrophages, are typically associated with tissue repair but can contribute to pathologies like asthma and fibrosis. Their polarization is often driven by cytokines such as IL-4 and IL-13, which signal through the JAK-STAT pathway.[6][18]

- Direct JAK1 Inhibition: Itaconate and its derivative 4-OI directly inhibit the kinase activity of Janus Kinase 1 (JAK1).[19][20] This is achieved through the modification of multiple cysteine residues on the JAK1 protein.[19][20]
- Suppression of M2 Polarization: By inhibiting JAK1, itaconate blocks the subsequent phosphorylation and activation of STAT6, a key transcription factor for M2-associated genes.
 [6][20] This effectively suppresses the polarization of macrophages towards the M2 phenotype.[3][6]





Caption: Inhibition of the JAK1-STAT6 pathway by itaconate.



Quantitative Data Summary

The immunomodulatory effects of itaconate and its derivatives have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Effect of Itaconate Derivatives on Cytokine Production in Macrophages

Compoun	Cell Type	Stimulant	Concentr ation	Cytokine Inhibited	% Inhibition / Effect	Referenc e
Dimethyl Itaconate (DI)	Mouse BMDM	LPS	125-250 μΜ	IL-1β, IL- 6, IL- 12p70	Significa nt reduction	[6]
4-Octyl Itaconate (4-OI)	Mouse BMDM	LPS	125 μΜ	IL-1β	Significant reduction	[10]
4-Octyl Itaconate (4-OI)	Mouse Peritoneal Macrophag es	IL-4	125 μΜ	M2 genes (Fizz1, Ym1)	Significant downregul ation	[6]
Dimethyl Itaconate (DI)	Human Monocytes	LPS	250 μΜ	ΙκΒζ protein	Elimination	[6]

| 4-Octyl Itaconate (4-OI) | Mouse BMDM | LPS + Nigericin | 125 μ M | IL-1 β release | Significant inhibition |[14] |

Table 2: Molecular Targets and Mechanistic Data



Compound	Target	Assay Type	Effect	Quantitative Value	Reference
Itaconate / 4-OI	JAK1	In vitro kinase assay	Reduced JAK1 activity	-	[6][20]
4-Octyl Itaconate (4- OI)	KEAP1	Mass Spectrometry	Alkylation of Cys151, 257, 273, 288, 297	-	[10]
Itaconate	Succinate Dehydrogena se (SDH)	Enzyme activity assay	Competitive inhibition	Less potent than malonate	[10]
Itaconate / 4- OI	STAT6	Western Blot (p-STAT6)	Reduced IL- 4-induced phosphorylati on	Dose- dependent reduction	[3][20]

| 4-Octyl Itaconate (4-OI) | NLRP3 | Mass Spectrometry | Modification of cysteine residues | - | [14] |

Key Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the immunomodulatory effects of MEI and other itaconate derivatives.

Macrophage Culture and Stimulation

- Cell Source: Bone marrow-derived macrophages (BMDMs) are commonly used. Bone marrow is harvested from the femurs and tibias of mice.
- Differentiation: Progenitor cells are differentiated into macrophages over 7 days in DMEM supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).



Pre-treatment: Differentiated macrophages are plated and allowed to adhere. Cells are then
pre-treated with MEI or another itaconate derivative (e.g., 25-250 μM) for a specified period
(typically 1-6 hours) before stimulation.

Stimulation:

- M1 (Pro-inflammatory) Polarization: Stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-24 hours.
- M2 (Alternative) Polarization: Stimulate with IL-4 (e.g., 20 ng/mL) for 24 hours.
- Inflammasome Activation: Prime with LPS (100 ng/mL) for 4 hours, followed by an activation signal such as Nigericin (5 μM) for 1 hour.[14][15]

Analysis of Gene and Protein Expression

- Quantitative PCR (qPCR):
 - RNA Isolation: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Plus Mini kit, Qiagen).[10]
 - cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit.[10]
 - qPCR Reaction: Perform qPCR using SYBR Green master mix on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., Actb or Gapdh).

Western Blotting:

- Protein Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis & Transfer: Separate 20-40 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

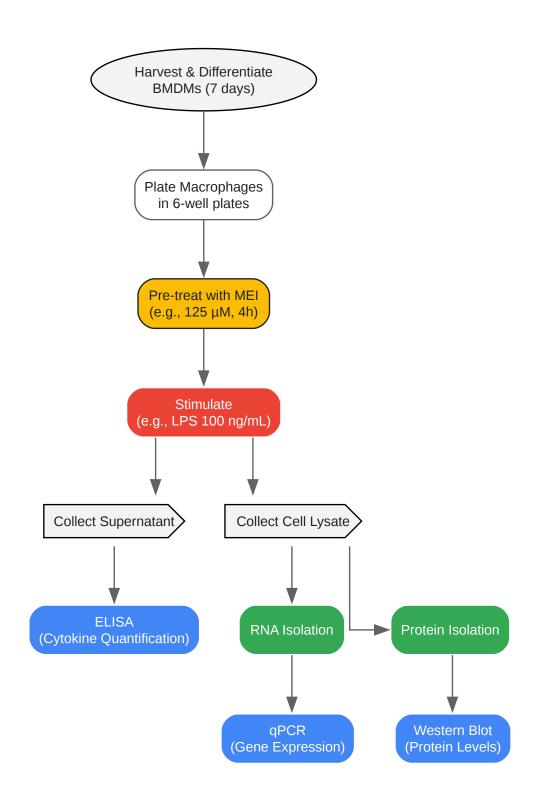






- Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies (e.g., anti-p-STAT6, anti-NLRP3, anti-Caspase-1 p20) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
- ELISA (Enzyme-Linked Immunosorbent Assay):
 - Sample Collection: Collect cell culture supernatants after stimulation.
 - \circ Assay: Quantify cytokine concentrations (e.g., IL-1 β , IL-6, TNF- α) using commercial ELISA kits according to the manufacturer's instructions.





Caption: General workflow for in vitro analysis of MEI effects.



In Vivo Models

- LPS-Induced Endotoxemia: Mice are treated with an itaconate derivative (e.g., 4-OI) prior to a lethal injection of LPS. Survival rates and serum cytokine levels are monitored to assess the protective effects of the compound.[10]
- IL-4C-induced M2 Activation: Mice are injected intraperitoneally with IL-4 complex (IL-4C) to induce M2 macrophage polarization. Co-treatment with an itaconate derivative allows for the assessment of its effect on M2-related gene expression and STAT6 phosphorylation in peritoneal exudate cells.[6]
- Allergic Asthma Model: In models of severe asthma, treatment with 4-OI has been shown to inhibit M2 macrophage polarization in bronchoalveolar lavage fluid and reduce JAK1 phosphorylation in lung tissue, demonstrating therapeutic potential.[6][18]

Conclusion and Future Directions

Monoethyl itaconate and other cell-permeable derivatives have been instrumental in elucidating the profound immunomodulatory functions of intracellular itaconate. By inhibiting pro-inflammatory pathways such as SDH and the NLRP3 inflammasome, activating the protective Nrf2 response, and dampening M2 polarization via JAK1 inhibition, itaconate stands out as a central hub for controlling immune cell function. The data gathered from studies using these compounds strongly support the therapeutic potential of targeting the itaconate pathway for a wide range of inflammatory and autoimmune diseases. Future research will likely focus on developing more drug-like itaconate mimetics with improved pharmacokinetic properties and exploring their efficacy in a broader array of clinical contexts.

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